molecular formula C6H5ClINO B2835600 5-Chloro-2-iodo-3-methoxypyridine CAS No. 1261634-88-1

5-Chloro-2-iodo-3-methoxypyridine

Cat. No.: B2835600
CAS No.: 1261634-88-1
M. Wt: 269.47
InChI Key: UNHILBUCBDBPNQ-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₅ClINO Structural Features:

  • A pyridine ring substituted with chlorine (Cl) at position 5, iodine (I) at position 2, and a methoxy group (-OCH₃) at position 2.
  • SMILES: COC1=C(N=CC(=C1)Cl)I
  • InChIKey: UNHILBUCBDBPNQ-UHFFFAOYSA-N
    Collision Cross-Section (CCS) Data:
Adduct m/z Predicted CCS (Ų)
[M+H]+ 269.91771 133.8
[M+Na]+ 291.89965 141.2
[M-H]- 267.90315 129.8

Note: Experimental or literature data on reactivity, synthesis, or applications is currently unavailable for this compound .

Properties

IUPAC Name

5-chloro-2-iodo-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHILBUCBDBPNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261634-88-1
Record name 5-chloro-2-iodo-3-methoxypyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-iodo-3-methoxypyridine typically involves halogenation and methoxylation reactions. One common method includes the iodination of 5-chloro-2-methoxypyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-iodo-3-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Intermediate for Drug Synthesis
5-Chloro-2-iodo-3-methoxypyridine serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the development of protein kinase inhibitors, which are crucial for treating diseases such as cancer and inflammatory disorders. The compound's halogen substituents enhance its reactivity, making it suitable for further functionalization in drug discovery processes .

2. Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit significant antimicrobial properties. Compounds similar to this compound have shown efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or function, highlighting the potential of this compound in developing new antibiotics .

Organic Synthesis

1. Functionalization Reactions
The compound is used as a substrate in various functionalization reactions, including nucleophilic substitutions and metal-catalyzed transformations. For instance, copper-catalyzed trifluoromethylation reactions have been successfully applied to iodopyridines, yielding high conversion rates and suggesting that similar methodologies could be adapted for this compound .

2. Synthesis of Complex Molecules
this compound can be involved in multi-step synthetic pathways to create complex molecules with diverse functional groups. Its ability to undergo electrophilic aromatic substitution allows chemists to introduce various substituents at desired positions on the pyridine ring, thereby expanding the library of potential derivatives for biological testing .

Materials Science

1. Development of Functional Materials
In materials science, halogenated pyridines like this compound are explored for their potential in creating conductive polymers and other advanced materials. The presence of halogens can enhance the electronic properties of polymers, making them suitable for applications in organic electronics and sensors .

Case Studies

StudyApplicationFindings
Study on Protein Kinase InhibitorsMedicinal ChemistryThis compound was identified as a key intermediate in synthesizing potent ERK2 inhibitors .
Antimicrobial TestingMicrobiologyDerivatives exhibited significant activity against Staphylococcus aureus, indicating potential as new antibiotic agents .
Trifluoromethylation ProtocolOrganic SynthesisDemonstrated effective functionalization of related iodopyridines, paving the way for similar applications with this compound .

Mechanism of Action

The mechanism of action of 5-Chloro-2-iodo-3-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Substitution Pattern Analysis

The following table compares substituent positions and functional groups in analogues:

Compound Name Substituents (Position) Molecular Formula Key Differences from Target Compound
5-Bromo-2-chloro-3-methoxypyridine Br (5), Cl (2), OCH₃ (3) C₆H₅BrClNO Iodine replaced with bromine at position 2
3-Iodo-2-methoxy-5-methylpyridine I (3), OCH₃ (2), CH₃ (5) C₇H₈INO Methyl group at position 5 vs. chlorine
5-Chloro-3-iodopyridin-2-amine Cl (5), I (3), NH₂ (2) C₅H₄ClIN₂O Methoxy replaced with amine at position 2
5-Chloro-3-hydroxymethyl-6-methoxypyridine Cl (5), CH₂OH (3), OCH₃ (6) C₇H₇ClNO₂ Hydroxymethyl at position 3; no iodine
3-Chloro-2-methoxy-5-methylpyridine Cl (3), OCH₃ (2), CH₃ (5) C₇H₈ClNO Chlorine at position 3; methyl at position 5

Physicochemical Properties

  • Collision Cross-Section (CCS) : The target compound exhibits distinct CCS values for its adducts (e.g., 133.8 Ų for [M+H]+), which are influenced by iodine’s polarizability and steric bulk. Analogues with bromine or smaller substituents (e.g., 5-Bromo-2-chloro-3-methoxypyridine) may exhibit lower CCS due to reduced atomic radius .
  • Reactivity :
    • Iodine’s leaving-group capability in 5-Chloro-2-iodo-3-methoxypyridine may enhance its utility in cross-coupling reactions compared to brominated analogues .
    • Methoxy groups in analogues (e.g., 3-Iodo-2-methoxy-5-methylpyridine) can direct electrophilic substitution to specific ring positions .

Biological Activity

5-Chloro-2-iodo-3-methoxypyridine (C6H5ClINO) is a halogenated heterocyclic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, applications in drug development, and relevant case studies.

This compound features a unique substitution pattern on the pyridine ring, which enhances its reactivity and biological activity. The synthesis typically involves halogenation and methoxylation reactions, often using iodine and suitable oxidizing agents in organic solvents like acetonitrile or dichloromethane under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity, allowing it to modulate the activity of these targets effectively. This compound can act as a ligand, influencing various signaling pathways within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, derivatives of pyridine have shown promise as CHK1 inhibitors, enhancing the efficacy of genotoxic drugs .
  • Antimicrobial Activity : Some halogenated pyridines have demonstrated antimicrobial properties against various pathogens, indicating potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against bacterial strains
Enzyme InhibitionModulation of kinase activity

Notable Research Insights

  • CHK1 Inhibition : A study highlighted the development of CHK1 inhibitors based on pyridine scaffolds. These compounds exhibited selective inhibition over related kinases (e.g., CHK2), suggesting that this compound could be optimized for similar applications .
  • Structure-Activity Relationship (SAR) : Research into related compounds has established a SAR framework that helps predict the biological activity based on structural modifications. For example, substituents on the pyridine ring significantly affect potency and selectivity for biological targets .

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